molecular formula C13H17F3N4O3S B7050729 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide

2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide

Cat. No.: B7050729
M. Wt: 366.36 g/mol
InChI Key: LFSQHJMNMQAPDZ-UHFFFAOYSA-N
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Description

2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further linked to a piperazine moiety and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the piperazine and ethanesulfonamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and ethanesulfonamide groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O3S/c14-13(15,16)11-9-18-2-1-10(11)12(21)20-5-3-19(4-6-20)7-8-24(17,22)23/h1-2,9H,3-8H2,(H2,17,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSQHJMNMQAPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)N)C(=O)C2=C(C=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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